3-amino-1-{imidazo[1,2-a]pyridin-2-yl}propan-1-ol
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Overview
Description
3-Amino-1-{imidazo[1,2-a]pyridin-2-yl}propan-1-ol is a chemical compound belonging to the class of imidazo[1,2-a]pyridines, which are heterocyclic compounds containing nitrogen atoms within a fused ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-1-{imidazo[1,2-a]pyridin-2-yl}propan-1-ol typically involves multi-step organic reactions[_{{{CITATION{{{2{Synthetic approaches and functionalizations of imidazo[1,2-a ...](https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra14795f). One common approach is the cyclization of an appropriate precursor containing an amino group and a pyridine ring[{{{CITATION{{{2{Synthetic approaches and functionalizations of imidazo1,2-a .... The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote ring closure[{{{CITATION{{{_2{Synthetic approaches and functionalizations of imidazo1,2-a ....
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to ensure efficiency and consistency. Advanced techniques such as microwave-assisted synthesis and high-throughput screening are also employed to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1-{imidazo[1,2-a]pyridin-2-yl}propan-1-ol can undergo various chemical reactions, including oxidation, reduction, and substitution[_{{{CITATION{{{_2{Synthetic approaches and functionalizations of imidazo1,2-a ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions often involve alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In organic chemistry, 3-amino-1-{imidazo[1,2-a]pyridin-2-yl}propan-1-ol serves as a versatile intermediate for the synthesis of more complex molecules. Its imidazo[1,2-a]pyridine core is valuable in constructing pharmaceuticals and agrochemicals.
Biology: This compound has shown potential in biological studies, particularly in the development of new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Medicine: In medicinal chemistry, this compound is explored for its pharmacological properties. It may be used in the design of drugs targeting specific diseases, such as cancer and infectious diseases.
Industry: The compound's unique chemical properties make it useful in material science, where it can be incorporated into polymers and other materials to enhance their properties.
Mechanism of Action
The mechanism by which 3-amino-1-{imidazo[1,2-a]pyridin-2-yl}propan-1-ol exerts its effects involves its interaction with molecular targets and pathways. The imidazo[1,2-a]pyridine core can bind to enzymes and receptors, modulating their activity and leading to desired biological outcomes.
Comparison with Similar Compounds
3-[(Pyridin-2-yl)amino]propan-1-ol: This compound is structurally similar but lacks the imidazo[1,2-a]pyridine ring.
3-amino-1-{imidazo[1,2-a]pyrimidin-3-yl}propan-1-one: Another related compound with a pyrimidine ring instead of pyridine.
Uniqueness: 3-Amino-1-{imidazo[1,2-a]pyridin-2-yl}propan-1-ol stands out due to its specific structural features, which confer unique chemical and biological properties compared to its analogs.
Biological Activity
3-amino-1-{imidazo[1,2-a]pyridin-2-yl}propan-1-ol, also known by its CAS number 1529687-53-3, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
The molecular formula of this compound is C10H13N3O with a molecular weight of approximately 191.23 g/mol. The compound features an imidazo[1,2-a]pyridine core, which is known for its significant biological activities.
Property | Value |
---|---|
CAS Number | 1529687-53-3 |
Molecular Formula | C10H13N3O |
Molecular Weight | 191.23 g/mol |
Structure | Structure |
Antimicrobial Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit potent antimicrobial properties. A study highlighted the effectiveness of various imidazopyridine compounds against bacterial strains, suggesting that this compound could possess similar activities due to its structural characteristics .
Anticancer Properties
Imidazo[1,2-a]pyridine derivatives have been investigated for their anticancer potential. A comprehensive review noted that these compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest . Specifically, compounds with a similar scaffold to this compound have shown promise in targeting cancer cells effectively.
Neuropharmacological Effects
The compound's potential as a neuropharmacological agent has been explored in studies focusing on dopamine receptor modulation. Imidazopyridines are known to interact with the D3 dopamine receptor, which plays a crucial role in neurodegenerative diseases and psychiatric disorders . The specific activity of this compound in this context remains to be fully elucidated but suggests avenues for further research.
Structure-Activity Relationship (SAR)
The SAR analysis of imidazo[1,2-a]pyridine derivatives indicates that modifications to the nitrogen atoms and the positioning of functional groups significantly influence biological activity. For instance, the presence of an amino group at the propanol position enhances the compound's interaction with biological targets .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of imidazo[1,2-a]pyridine derivatives:
- Antibacterial Activity : In a study examining various derivatives, one compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Studies : Research involving analogs of imidazo[1,2-a]pyridine revealed effective inhibition of cancer cell lines, with IC50 values indicating potent activity .
- Neuropharmacology : A recent publication discussed the agonistic effects of similar compounds on dopamine receptors, highlighting their potential in treating neurodegenerative disorders .
Properties
IUPAC Name |
3-amino-1-imidazo[1,2-a]pyridin-2-ylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c11-5-4-9(14)8-7-13-6-2-1-3-10(13)12-8/h1-3,6-7,9,14H,4-5,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REKNXBOYWJHULK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C(CCN)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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